molecular formula C14H12BrN5OS B10928735 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10928735
M. Wt: 378.25 g/mol
InChI Key: AFGBYFHJHLHKTA-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazole derivative.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the bromobenzyl group, converting the bromine to a hydrogen.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: The major product would be the debrominated derivative.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure.

    Pharmaceuticals: The compound could be used in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Material Science: Its unique chemical properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea
  • **N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea

Uniqueness

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both a pyrazole and a thiadiazole ring in its structure. This combination of rings can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H12BrN5OS/c1-9-13(22-19-17-9)14(21)16-12-6-7-20(18-12)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,16,18,21)

InChI Key

AFGBYFHJHLHKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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